Chloromonilinic acid B
Overview
Description
Chloromonilinic acid B is a chromone . It is one of the first compounds to be identified in the metabolite composition of Alternaria sonchi, a pathogen of field sowthistle .
Synthesis Analysis
The metabolite profiles of extracts from Alternaria sonchi have been significantly influenced by fermentation and extraction techniques . Solid-state fermentation of A. sonchi S-102 on millet was preferable for the production of various compounds .Molecular Structure Analysis
The molecular structure of Chloromonilinic acid B is C16H13ClO7 . Its InChI is InChI=1S/C16H13ClO7/c1- 7- 3- 10 (18) 14- 11 (4- 7) 24- 16 (9 (17) 6- 12 (19) 20) 8 (15 (14) 22) 5- 13 (21) 23- 2/h3- 4,6,18H,5H2,1- 2H3, (H,19,20) /b9- 6+ .Physical And Chemical Properties Analysis
Chloromonilinic acid B has a net charge of 0, an average mass of 352.720, and a mono-isotopic mass of 352.03498 .Scientific Research Applications
Novel Catabolites and Antagonistic Metabolites
Chloromonilinic acids A and B have been identified as novel catabolites of chloromonilicin, isolated from Monilinia fructicola, which is known for its growth-inhibiting properties. This discovery provided insights into the unusual catabolic routes of chloromonilicin (Sassa, Horiguchi, & Suzuki, 1989). Additionally, compounds including (Z)-chloromonilinic acid B have been isolated from the fungus Curvularia sp. BCC52426, demonstrating their potential as antagonistic metabolites against other microorganisms like Aspergillus sp. (Bunbamrung et al., 2018).
Phytotoxic Properties and Potential Herbicidal Activity
Research has shown that chloromonilinic acid B, among other similar compounds, possesses phytotoxic properties. This was particularly observed in studies involving the fungal pathogen Cochliobolus australiensis, which indicated potential herbicidal activity against invasive weeds like buffelgrass (Cenchrus ciliaris) (Masi et al., 2017).
Role in Plant Pathology and Bioactive Compound Production
The role of chloromonilinic acid B extends to plant pathology and the production of bioactive compounds. Studies on Bipolarissorokiniana, for example, identified chloromonilinic acid B as a metabolite with significant phytotoxic activity, highlighting its potential in ecological competition and as a grain contaminant (Berestetskiy et al., 2020).
Antimicrobial and Antioxidant Properties
Further research on chloromonilinic acid B and related compounds suggests their role in antimicrobial and antioxidant activities. These properties are increasingly relevant in food science and pharmacology, where the search for natural, effective compounds is ongoing. The stability and efficacy of these compounds are essential factors in their potential application (Zhao et al., 2010).
Safety And Hazards
Future Directions
While there is limited information available on future directions for research into Chloromonilinic acid B, the compound’s insecticidal activity suggests potential for further exploration in pest control applications . Additionally, the compound’s production through the fermentation of certain fungi may also present opportunities for research into bioherbicide production .
properties
IUPAC Name |
(E)-3-chloro-3-[5-hydroxy-3-(2-methoxy-2-oxoethyl)-7-methyl-4-oxochromen-2-yl]prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO7/c1-7-3-10(18)14-11(4-7)24-16(9(17)6-12(19)20)8(15(14)22)5-13(21)23-2/h3-4,6,18H,5H2,1-2H3,(H,19,20)/b9-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGIYRMZWBAKKC-RMKNXTFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=C(C2=O)CC(=O)OC)C(=CC(=O)O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1)OC(=C(C2=O)CC(=O)OC)/C(=C\C(=O)O)/Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromonilinic acid B |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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